molecular formula C15H13FO3 B6401527 4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1261968-24-4

4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6401527
CAS RN: 1261968-24-4
M. Wt: 260.26 g/mol
InChI Key: CYFOOTNPHYATCZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid, 95%, is a widely used reagent in scientific research. It is a monofluorinated benzoic acid derivative with a methoxy group attached to the aromatic ring. 4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid has a wide range of applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It is used as a reagent for the synthesis of various organic compounds, as a biological probe for studying metabolic pathways, and as an inhibitor of enzymes and other proteins.

Scientific Research Applications

4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a biological probe for studying metabolic pathways, as an inhibitor of enzymes and other proteins, and as a fluorescent marker for imaging cells.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid is not fully understood. It is believed to act as an inhibitor of enzymes and other proteins by binding to the active site of the protein and blocking its activity. It has also been suggested that this compound may act as a fluorescent marker for imaging cells, as it is able to emit light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid are not well understood. It is known to be an inhibitor of enzymes and other proteins, but its effects on other biochemical and physiological processes are not known.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid for laboratory experiments is its high purity (95%). This makes it an ideal reagent for synthesis reactions and for use as a biological probe. However, the compound is relatively expensive and can be toxic if ingested or inhaled. Additionally, it is not stable in the presence of light or heat and must be stored in a cool, dark place.

Future Directions

There are several potential future directions for 4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid. One potential application is as a drug target for the development of new pharmaceuticals. Additionally, the compound could be used to study the biochemical and physiological effects of the compound in more detail. Finally, the compound could be used in other laboratory experiments, such as in the synthesis of organic compounds or as a fluorescent marker for imaging cells.

Synthesis Methods

4-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid is typically prepared by the reaction of 4-fluoro-3-methylbenzoic acid with 4-methoxy-3-methylphenol in the presence of a base and a catalyst. The reaction can be carried out at temperatures ranging from room temperature to 80°C and takes approximately 1-2 hours to complete. The yield of the reaction is typically between 95-98%.

properties

IUPAC Name

4-fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)19-2)12-8-11(15(17)18)3-5-13(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFOOTNPHYATCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689994
Record name 6-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-24-4
Record name 6-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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